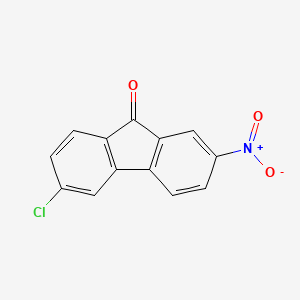
6-Chloro-2-nitro-9h-fluoren-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-nitro-9h-fluoren-9-one is an organic compound with the molecular formula C13H6ClNO3. It is a derivative of fluorenone, characterized by the presence of a chlorine atom at the 6th position and a nitro group at the 2nd position on the fluorenone core. This compound is known for its bright yellow color and is used in various chemical and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-nitro-9h-fluoren-9-one typically involves the nitration of 6-chloro-9h-fluoren-9-one. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 2nd position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is purified through recrystallization or other suitable purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-2-nitro-9h-fluoren-9-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed
Reduction: 6-Chloro-2-amino-9h-fluoren-9-one.
Substitution: Various substituted fluorenones depending on the nucleophile used.
Oxidation: Oxidized derivatives of fluorenone.
Aplicaciones Científicas De Investigación
6-Chloro-2-nitro-9h-fluoren-9-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Chloro-2-nitro-9h-fluoren-9-one involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The chlorine atom can also participate in electrophilic aromatic substitution reactions, further modifying the compound’s activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Nitro-9h-fluoren-9-one: Similar structure but lacks the chlorine atom at the 6th position.
6-Chloro-9h-fluoren-9-one: Similar structure but lacks the nitro group at the 2nd position.
Uniqueness
6-Chloro-2-nitro-9h-fluoren-9-one is unique due to the presence of both the chlorine and nitro groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
91821-35-1 |
|---|---|
Fórmula molecular |
C13H6ClNO3 |
Peso molecular |
259.64 g/mol |
Nombre IUPAC |
6-chloro-2-nitrofluoren-9-one |
InChI |
InChI=1S/C13H6ClNO3/c14-7-1-3-10-11(5-7)9-4-2-8(15(17)18)6-12(9)13(10)16/h1-6H |
Clave InChI |
PDFMQJNEKZVVGB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C2C=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


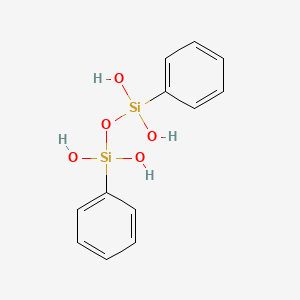
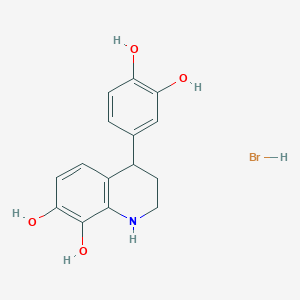
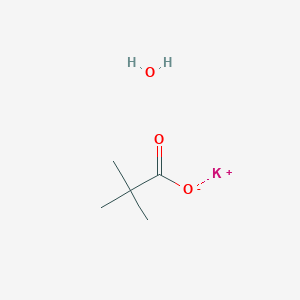
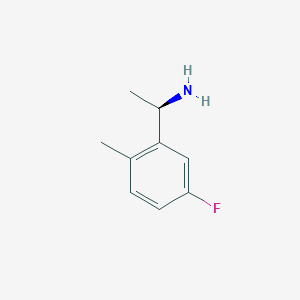
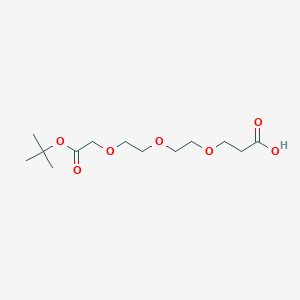
![5-bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13140635.png)
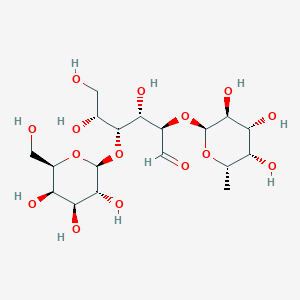
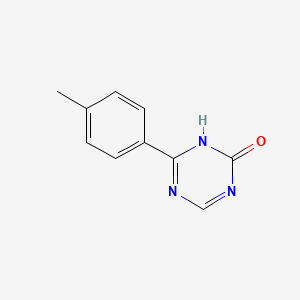
![2,5-Bis[5-[4-(4-fluorophenyl)phenyl]thiophen-2-yl]thiophene](/img/structure/B13140658.png)
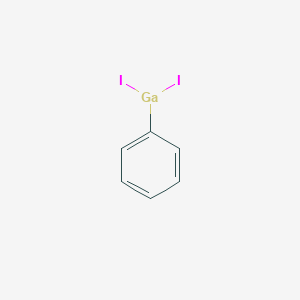
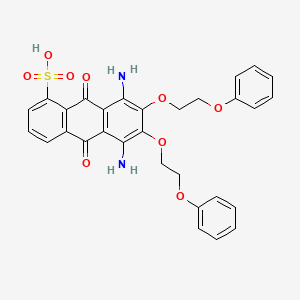
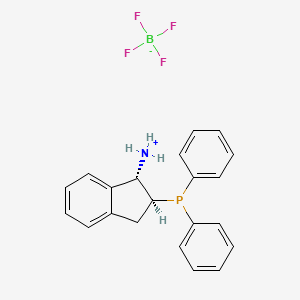
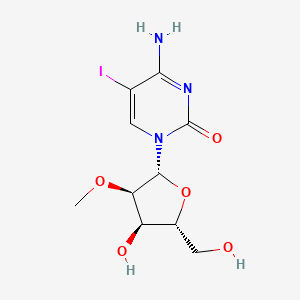
![disodium;[(2R)-3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate](/img/structure/B13140697.png)
